molecular formula C16H17N5O B2399163 4-[3-Oxo-3-[3-(triazol-1-ylmethyl)azetidin-1-yl]propyl]benzonitrile CAS No. 2309573-20-2

4-[3-Oxo-3-[3-(triazol-1-ylmethyl)azetidin-1-yl]propyl]benzonitrile

Cat. No.: B2399163
CAS No.: 2309573-20-2
M. Wt: 295.346
InChI Key: FRSGQIZBAIGATB-UHFFFAOYSA-N
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Description

4-[3-Oxo-3-[3-(triazol-1-ylmethyl)azetidin-1-yl]propyl]benzonitrile is a complex organic compound that features a triazole ring, an azetidine ring, and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-Oxo-3-[3-(triazol-1-ylmethyl)azetidin-1-yl]propyl]benzonitrile typically involves multiple steps, starting with the formation of the triazole ring through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This “click” chemistry approach is favored for its efficiency and high yield . The azetidine ring can be introduced via a nucleophilic substitution reaction, where an appropriate azetidine precursor reacts with a halogenated intermediate. The final step involves the coupling of the triazole-azetidine intermediate with a benzonitrile derivative under basic conditions .

Industrial Production Methods

Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and minimize costs. Continuous flow chemistry techniques could be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[3-Oxo-3-[3-(triazol-1-ylmethyl)azetidin-1-yl]propyl]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Triazole N-oxides.

    Reduction: Primary amines.

    Substitution: N-substituted azetidines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-Oxo-3-[3-(triazol-1-ylmethyl)azetidin-1-yl]propyl]benzonitrile is unique due to the combination of its structural features, which confer a distinct set of chemical and biological properties. The presence of both triazole and azetidine rings in a single molecule allows for diverse interactions with biological targets, making it a versatile compound for various applications .

Properties

IUPAC Name

4-[3-oxo-3-[3-(triazol-1-ylmethyl)azetidin-1-yl]propyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O/c17-9-14-3-1-13(2-4-14)5-6-16(22)20-10-15(11-20)12-21-8-7-18-19-21/h1-4,7-8,15H,5-6,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSGQIZBAIGATB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCC2=CC=C(C=C2)C#N)CN3C=CN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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